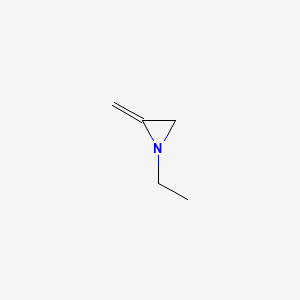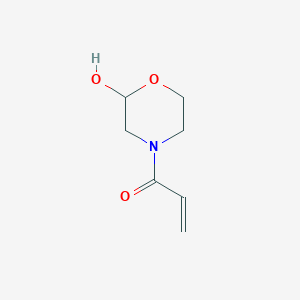
2-Ethoxy-2,3-dihydro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethoxy group attached to the second carbon of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be used to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products:
Oxidation: 2-Ethoxybenzoxazole-3-one
Reduction: 2-Ethoxy-2,3-dihydrobenzoxazole
Substitution: Various substituted benzoxazole derivatives
Applications De Recherche Scientifique
2-Ethoxy-2,3-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-Methoxy-2,3-dihydro-1,3-benzoxazole
- 2-Propoxy-2,3-dihydro-1,3-benzoxazole
- 2-Butoxy-2,3-dihydro-1,3-benzoxazole
Comparison: 2-Ethoxy-2,3-dihydro-1,3-benzoxazole is unique due to its ethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .
Propriétés
Numéro CAS |
503564-44-1 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-ethoxy-2,3-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C9H11NO2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6,9-10H,2H2,1H3 |
Clé InChI |
YJACKRBKHHUABV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)

![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)







![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
